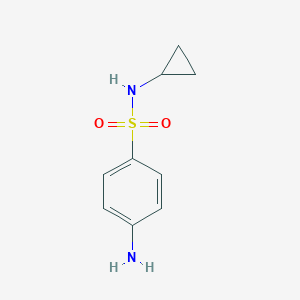

4-amino-N-cyclopropylbenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-amino-N-cyclopropylbenzenesulfonamide often involves multiple steps, starting from basic sulfonamide structures. For example, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne involves a sequence of Mitsunobu and Nicholas reactions starting from 2-nitrobenzenesulfonamide, highlighting the complexity and adjustability in the synthesis of sulfonamide derivatives (Kaneda, Naruse, & Yamamoto, 2017).

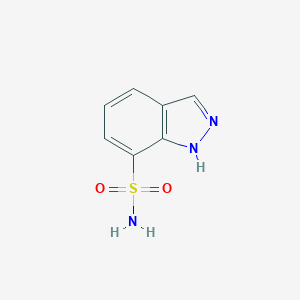

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized using advanced techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of a similar compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was elucidated using these techniques, providing insights into the compound's geometric parameters, bond lengths, and angles (Ceylan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives is influenced by the functional groups attached to the sulfonamide moiety. These compounds participate in various chemical reactions, including strain-promoted azide-alkyne cycloaddition, demonstrating their versatility in chemical synthesis and modification (Kaneda, Naruse, & Yamamoto, 2017).

Physical Properties Analysis

The solubility and solution thermodynamics of sulfonamides, including compounds like 4-aminobenzenesulfonamide, have been extensively studied. These studies provide valuable information on solubility trends across different solvents and temperatures, which is crucial for understanding the physical behavior and application of these compounds in various mediums (Asadi et al., 2020).

Chemical Properties Analysis

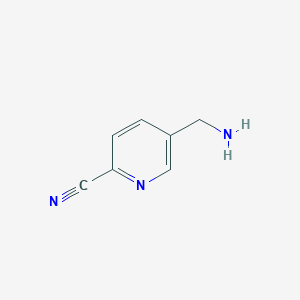

The chemical properties of sulfonamides, such as reactivity and stability under different conditions, are essential for their application in synthesis and drug design. For instance, 4-cyanobenzenesulfonamides demonstrate specific cleavage patterns and stability, making them useful as protecting/activating groups in amine synthesis (Schmidt et al., 2017).

Scientific Research Applications

Anti-inflammatory Applications : Amino derivatives of benzenesulfonamide, including 4-amino-N-cyclopropylbenzenesulfonamide, have been synthesized and evaluated for their potential as anti-inflammatory agents. Studies have shown significant reduction in paw edema in rats, indicating promising anti-inflammatory activity (Mahdi, 2017).

Anticonvulsant Potential : Benzenesulfonamide derivatives containing this compound have been synthesized and tested for their anticonvulsant activities. Some compounds demonstrated protective effects in models of epilepsy, suggesting potential as new anticonvulsant agents (Wang et al., 2015).

Antimycobacterial Agents : Certain sulfonamide derivatives, including those related to this compound, have been found to inhibit Mycobacterium tuberculosis, the bacterium that causes tuberculosis, more effectively than some existing clinical agents (Malwal et al., 2012).

Cancer Cell Line Inhibition : Studies on biphenylsulfonamides incorporating this compound have shown inhibitory action towards certain transmembrane, tumor-associated isozymes, and exhibited cytotoxic activity against various human cancer cell lines (Morsy et al., 2009).

Fluorescent Probing : A fluorescent probe synthesized using a derivative of this compound has been developed for selective detection of glutathione and cysteine in living cells, demonstrating its potential in biochemical sensing applications (Wei et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-amino-N-cyclopropylbenzenesulfonamide, a sulfonamide drug, is the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids like DNA or RNA .

Mode of Action

This compound acts as a competitive inhibitor of DHPS . By binding to the active site of DHPS, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of folate, leading to a deficiency in the production of nucleic acids .

Biochemical Pathways

The inhibition of DHPS disrupts the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids. When the production of folate is hindered, it leads to a decrease in the synthesis of nucleic acids, affecting the growth and multiplication of cells .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its melting point is predicted to be 133.95° C, and its boiling point is approximately 401.0° C at 760 mmHg . The compound’s density is predicted to be about 1.4 g/cm^3 .

Result of Action

The result of the action of this compound is the inhibition of cell growth and multiplication due to the disruption of nucleic acid synthesis . This makes it effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound should be stored at room temperature .

properties

IUPAC Name |

4-amino-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLXPLAKQKRJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360706 | |

| Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177785-41-0 | |

| Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

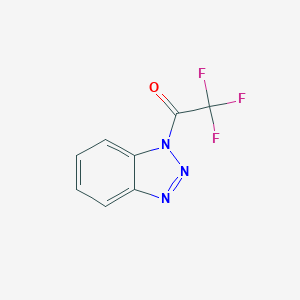

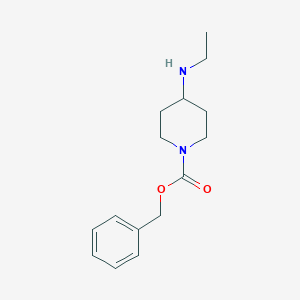

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)